![molecular formula C8H11ClO B142346 2,3-Diethyl-4-chloro-2-cyclobuten-1-one CAS No. 148962-09-8](/img/structure/B142346.png)
2,3-Diethyl-4-chloro-2-cyclobuten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-4-chloro-2-cyclobuten-1-one is a chemical compound that belongs to the class of cyclobutenones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-4-chloro-2-cyclobuten-1-one is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2,3-Diethyl-4-chloro-2-cyclobuten-1-one has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Diethyl-4-chloro-2-cyclobuten-1-one in lab experiments is its ability to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Diethyl-4-chloro-2-cyclobuten-1-one. One direction is the study of its potential applications in drug discovery and development. Another direction is the study of its potential applications in material science, particularly in the development of new catalysts for various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Diethyl-4-chloro-2-cyclobuten-1-one and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2,3-Diethyl-4-chloro-2-cyclobuten-1-one can be achieved through several methods. One of the commonly used methods involves the reaction of 2,3-Diethyl-1,3-butadiene with chlorine in the presence of aluminum chloride. Another method involves the reaction of 2,3-Diethyl-1,3-butadiene with phosphorus pentachloride in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-4-chloro-2-cyclobuten-1-one has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its antitumor and antimicrobial activities. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds. In material science, it has been studied for its ability to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions.
Eigenschaften
CAS-Nummer |
148962-09-8 |
---|---|
Produktname |
2,3-Diethyl-4-chloro-2-cyclobuten-1-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
4-chloro-2,3-diethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-3-5-6(4-2)8(10)7(5)9/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VPAJWVXIYDTMCX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C1Cl)CC |
Kanonische SMILES |
CCC1=C(C(=O)C1Cl)CC |
Synonyme |
2-Cyclobuten-1-one, 4-chloro-2,3-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.